

Loroglossin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Loroglossin	
Cat. No.:	B1675140	Get Quote

An In-depth Examination of the Chemical Properties, Biological Activities, and Methodologies Associated with **Loroglossin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loroglossin, a naturally occurring glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Loroglossin**, including its chemical identity, biological activities, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Loroglossin is chemically identified as bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	58139-22-3	[1]
Molecular Formula	C34H46O18	[1]
Molecular Weight	742.7 g/mol	[1]
Synonyms	Loroglossine	[1]
Natural Sources	Dactylorhiza hatagirea, Gymnadenia conopsea, Cremastra appendiculata	[1]

Biological Activities

Preliminary studies suggest that **Loroglossin** exhibits a range of biological activities, positioning it as a compound of interest for further investigation. These activities include antioxidant, anti-inflammatory, and antitumor effects.

Antioxidant Activity

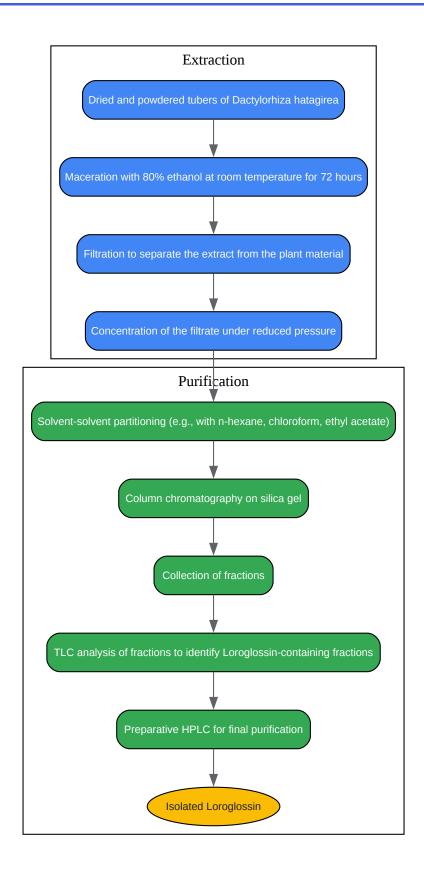
The antioxidant potential of **Loroglossin** is attributed to its ability to scavenge free radicals. While specific IC $_{50}$ values for **Loroglossin** in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not yet widely published, its structural components suggest a capacity to donate hydrogen atoms or electrons to neutralize free radicals.

Anti-inflammatory Activity

Loroglossin has demonstrated potential anti-inflammatory properties. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity. Although specific IC50 values for **Loroglossin** in this assay are not readily available in the literature, its reported anti-inflammatory effects warrant further quantitative investigation.

Antitumor Activity

Emerging evidence suggests that **Loroglossin** may possess antitumor properties. In vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are typically used to evaluate the ability of a compound to inhibit the proliferation of cancer cell lines. The specific IC₅₀ values of **Loroglossin** against various cancer cell lines are a critical area for future research to establish its potency and selectivity.


Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of **Loroglossin**, as well as standard protocols for evaluating its biological activities.

Extraction and Isolation of Loroglossin from Dactylorhiza hatagirea

The following protocol outlines a general procedure for the extraction and isolation of **Loroglossin** from its natural source.

Click to download full resolution via product page

Caption: Workflow for the extraction and isolation of **Loroglossin**.

Methodology:

- Plant Material Preparation: Tubers of Dactylorhiza hatagirea are collected, washed, dried, and ground into a fine powder.
- Extraction: The powdered plant material is macerated with 80% ethanol at room temperature with occasional shaking for 72 hours.
- Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
- Purification: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **Loroglossin** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Loroglossin**.

Quantitative Analysis by UPLC-MS/MS

A sensitive and accurate method for the quantification of **Loroglossin** in plant extracts can be achieved using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

- UPLC system equipped with a C18 column.
- Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

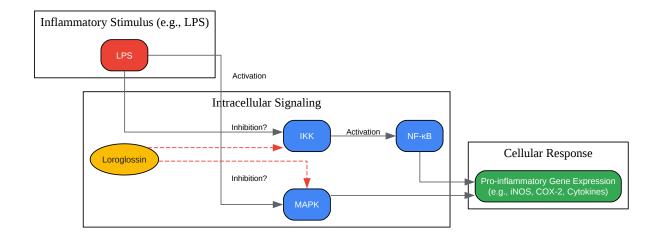
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 μL.

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Loroglossin are monitored for quantification.

Biological Activity Assays

- Prepare a stock solution of Loroglossin in methanol.
- Prepare a series of dilutions of the Loroglossin stock solution.
- In a 96-well plate, add 100 μL of each dilution to a well.
- Add 100 μL of a 0.2 mM methanolic solution of DPPH to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid is used as a positive control.
- The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Loroglossin for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
- Collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess reagent.
- A known NO synthase inhibitor, such as L-NAME, can be used as a positive control.



- The percentage of NO inhibition is calculated, and the IC50 value is determined.
- Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.
- Treat the cells with different concentrations of **Loroglossin** for 24, 48, or 72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- A known anticancer drug (e.g., doxorubicin) is used as a positive control.
- The percentage of cell viability is calculated, and the IC50 value is determined.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which **Loroglossin** exerts its biological effects are not yet fully elucidated. However, based on its reported anti-inflammatory and potential antitumor activities, it is plausible that **Loroglossin** may interact with key signaling pathways involved in inflammation and cancer progression, such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Click to download full resolution via product page

Caption: Hypothesized mechanism of **Loroglossin**'s anti-inflammatory action.

Future research, including western blot analysis to assess the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) and reporter gene assays to measure NF-κB transcriptional activity in the presence of **Loroglossin**, is necessary to confirm these hypotheses.

Conclusion

Loroglossin presents a promising natural compound with potential therapeutic benefits. This technical guide has summarized its core chemical and biological characteristics and provided a foundation of experimental protocols for researchers. Further in-depth studies are required to fully elucidate its mechanisms of action, establish its efficacy and safety profiles, and explore its full therapeutic potential in various disease models. The provided methodologies and data serve as a starting point for scientists and drug development professionals to advance the understanding and application of **Loroglossin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Loroglossin: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675140#loroglossin-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com